6-(1-Acetylindol-3-yl)-5,5-diethyl-3,3-dimethyloxane-2,4-dione
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Overview
Description
6-(1-Acetylindol-3-yl)-5,5-diethyl-3,3-dimethyloxane-2,4-dione is a complex organic compound that features an indole moiety fused with an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Acetylindol-3-yl)-5,5-diethyl-3,3-dimethyloxane-2,4-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the indole derivative, followed by the formation of the oxane ring. The reaction conditions often involve the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-(1-Acetylindol-3-yl)-5,5-diethyl-3,3-dimethyloxane-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
6-(1-Acetylindol-3-yl)-5,5-diethyl-3,3-dimethyloxane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can serve as a probe to study biological processes involving indole derivatives.
Industry: It can be used in the production of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 6-(1-Acetylindol-3-yl)-5,5-diethyl-3,3-dimethyloxane-2,4-dione involves its interaction with specific molecular targets. The indole moiety can bind to various receptors or enzymes, modulating their activity. The oxane ring may contribute to the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a simpler structure.
1-Acetylindole: A precursor in the synthesis of more complex indole derivatives.
5,5-Diethyl-3,3-dimethyloxane: A simpler oxane derivative
Uniqueness
6-(1-Acetylindol-3-yl)-5,5-diethyl-3,3-dimethyloxane-2,4-dione is unique due to its combination of an indole moiety with an oxane ring, providing a distinct set of chemical and biological properties that are not found in simpler analogs .
Properties
CAS No. |
577768-80-0 |
---|---|
Molecular Formula |
C21H25NO4 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
6-(1-acetylindol-3-yl)-5,5-diethyl-3,3-dimethyloxane-2,4-dione |
InChI |
InChI=1S/C21H25NO4/c1-6-21(7-2)17(26-19(25)20(4,5)18(21)24)15-12-22(13(3)23)16-11-9-8-10-14(15)16/h8-12,17H,6-7H2,1-5H3 |
InChI Key |
KLLSZIMKPHEVNM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(OC(=O)C(C1=O)(C)C)C2=CN(C3=CC=CC=C32)C(=O)C)CC |
solubility |
16.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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